4-(4-fluorophenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
Description
This compound belongs to the dihydropyrimidinone class, characterized by a fused pyrrolo-pyrimidine core with ketone functionalities at positions 2 and 5. The substituents at the 4- and 6-positions define its structural and functional uniqueness:
- 6-(3-Isopropoxypropyl): A branched alkoxy chain that increases lipophilicity and may improve membrane permeability compared to shorter or aromatic substituents.
Properties
IUPAC Name |
4-(4-fluorophenyl)-6-(3-propan-2-yloxypropyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FN3O3/c1-11(2)25-9-3-8-22-10-14-15(17(22)23)16(21-18(24)20-14)12-4-6-13(19)7-5-12/h4-7,11,16H,3,8-10H2,1-2H3,(H2,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUVDTWHCMTUBPS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorophenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione typically involves a multi-step process:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluoroaniline, isopropyl bromide, and diethyl malonate.
Formation of Intermediate: The initial step involves the alkylation of 4-fluoroaniline with isopropyl bromide to form 4-(4-fluorophenyl)-3-isopropoxyaniline.
Cyclization: This intermediate undergoes cyclization with diethyl malonate under basic conditions to form the pyrrolo[3,4-d]pyrimidine core.
Final Functionalization:
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. Key considerations include:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and solvent conditions to maximize yield and purity.
Catalysts and Reagents: Using efficient catalysts and high-purity reagents to facilitate the reactions.
Purification: Employing advanced purification techniques such as recrystallization, chromatography, and distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorophenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule, modifying its properties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
4-(4-fluorophenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit certain enzymes involved in cell proliferation.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-fluorophenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes such as kinases or polymerases, inhibiting their activity.
Pathways Involved: It can interfere with signaling pathways that regulate cell growth and apoptosis, leading to the inhibition of cancer cell proliferation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Key structural analogs and their differentiating features are summarized below:
Table 1: Structural and Functional Comparison
Key Observations:
Substituent Electronic Effects: The 4-fluorophenyl group in the target compound contrasts with 2-hydroxyphenyl () and 4-chlorophenyl (). Fluorine’s electronegativity may reduce metabolic oxidation compared to chlorine or hydroxyl groups .
6-Position Substituent Impact :
- The 3-isopropoxypropyl chain in the target compound is more flexible and lipophilic than rigid aromatic substituents (e.g., 4-methoxybenzyl in ). This could enhance tissue penetration but reduce target specificity .
- Methylbenzyl () and methoxyphenyl () groups favor π-π interactions, critical for enzyme or receptor binding .
Synthetic Yields and Stability: reports an 87% yield for its analog, suggesting efficient synthetic routes for dihydropyrimidinones with aromatic substituents . The target compound’s isopropoxypropyl group may require optimized coupling conditions due to steric hindrance.
Research Findings and Implications
- 2D-QSAR Insights : highlights the role of substituent polarity in modulating biological activity. The target compound’s isopropoxypropyl chain may balance hydrophobicity and solubility, aligning with QSAR-driven design principles .
- Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity (compared to chlorine in ) could reduce off-target interactions, a hypothesis supported by fluorine’s prevalence in CNS-active drugs .
- Spectral Data : The absence of hydroxyl or primary amine groups in the target compound (unlike ) would eliminate FTIR peaks at ~3640 cm⁻¹ (OH) and 3455 cm⁻¹ (NH), simplifying spectral interpretation .
Biological Activity
The compound 4-(4-fluorophenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a member of the pyrrolo[3,4-d]pyrimidine family, known for its diverse biological activities and potential therapeutic applications. This article reviews the biological activity of this compound based on available literature and research findings.
Chemical Structure and Properties
The molecular structure of the compound features a pyrrolo[3,4-d]pyrimidine core with a fluorinated aromatic ring and an isopropoxypropyl substituent. The presence of the fluorine atom enhances the compound's electronic properties, potentially affecting its interaction with biological targets.
Biological Activity Overview
Research indicates that pyrrolo[3,4-d]pyrimidines exhibit a range of biological activities including:
- Antimicrobial Activity : Some derivatives have shown efficacy against Mycobacterium tuberculosis and other pathogens.
- Antihyperglycemic Effects : Certain compounds in this class have demonstrated potential as Dipeptidyl Peptidase IV (DPP-IV) inhibitors, which are important in diabetes management.
- Cytotoxicity Against Cancer Cells : Studies suggest that these compounds may induce apoptosis in various cancer cell lines.
Antimicrobial Activity
A study evaluated a series of pyrrolo[2,3-d]pyrimidine derivatives for their antimycobacterial activity. Compounds derived from this family exhibited minimum inhibitory concentrations (MICs) as low as 0.78 µg/mL against Mycobacterium tuberculosis H37Rv strain, indicating promising anti-tubercular properties .
Antihyperglycemic Activity
In vivo studies have shown that certain pyrrolopyrimidine derivatives possess antihyperglycemic activity comparable to established drugs like Glimepiride. For instance, specific compounds demonstrated significant reductions in blood glucose levels in animal models . The structure-activity relationship (SAR) studies indicated that modifications to the pyrrolopyrimidine scaffold could enhance potency and stability.
Cytotoxicity Studies
Research has identified that some pyrrolo[3,4-d]pyrimidine derivatives exhibit cytotoxic effects on cancer cell lines. Mechanistic studies suggest that these compounds may inhibit key signaling pathways involved in cell proliferation and survival .
Table: Summary of Biological Activities
The mechanism through which 4-(4-fluorophenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione exerts its effects is likely multifaceted:
- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways critical for pathogen survival or cancer cell proliferation.
- Receptor Modulation : Interaction with specific receptors could modulate signaling pathways relevant to glucose metabolism or cellular growth.
Q & A
Basic Research Questions
Q. What are the established synthetic protocols for 4-(4-fluorophenyl)-6-(3-isopropoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione?
- Methodological Answer : Synthesis typically involves multi-step routes starting with fluorinated aromatic precursors and pyrimidine derivatives. A common approach includes cyclization of intermediates under controlled conditions (e.g., inert atmosphere, 60–80°C) using catalysts like palladium or copper for cross-coupling reactions. Solvent selection (e.g., DMF or THF) and purification via column chromatography or recrystallization are critical for achieving >95% purity .
Q. How is the compound characterized structurally, and what analytical techniques are recommended?
- Methodological Answer : Use a combination of NMR (¹H, ¹³C, and ¹⁹F for fluorophenyl detection), high-resolution mass spectrometry (HRMS), and X-ray crystallography (if crystals are obtainable). FT-IR confirms carbonyl (C=O) and pyrrolo-pyrimidine ring vibrations. Computational tools (e.g., Gaussian) validate electronic properties .
Q. What preliminary biological assays are suitable for evaluating its activity?
- Methodological Answer : Screen against enzyme targets (e.g., kinases, PARP) using fluorescence polarization assays or radioligand binding studies. Cytotoxicity can be assessed via MTT assays in cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (0.1–100 μM) and IC₅₀ calculations are standard .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer : Systematically modify substituents (e.g., isopropoxypropyl chain length, fluorophenyl position) and test derivatives in parallel. Use molecular docking (AutoDock Vina) to predict binding to target proteins (e.g., PARP-1). Correlate logP values (HPLC-measured) with membrane permeability .
Q. What computational methods predict the compound’s reactivity and metabolic stability?
- Methodological Answer : Apply density functional theory (DFT) to model reaction pathways (e.g., oxidation at the pyrrolo nitrogen). Use ADMET predictors (e.g., SwissADME) to estimate metabolic sites (e.g., cytochrome P450 interactions). Molecular dynamics simulations (AMBER) assess stability in lipid bilayers .
Q. How to resolve contradictions in biological assay data across studies?
- Methodological Answer : Validate assay conditions (e.g., buffer pH, ATP concentration in kinase assays). Perform statistical analysis (ANOVA, p < 0.05) to identify outliers. Cross-reference with orthogonal methods (e.g., SPR vs. fluorescence assays) to confirm target engagement .
Q. What strategies optimize reaction yields in large-scale synthesis?
- Methodological Answer : Use design of experiments (DoE) to test variables (temperature, solvent ratio, catalyst loading). For example, a Box-Behnken design identifies optimal conditions (e.g., 70°C, 1:3 DMF/H₂O, 5 mol% Pd(OAc)₂). Continuous-flow reactors improve scalability and reduce side reactions .
Q. How to investigate the compound’s interaction with lipid membranes or proteins?
- Methodological Answer : Employ surface plasmon resonance (SPR) for real-time binding kinetics (KD, kon/koff). Fluorescence anisotropy measures membrane partitioning. Cryo-EM or NMR spectroscopy resolves binding conformations with target proteins (e.g., PARP-DNA complexes) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
